3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
Description
3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 2060061-10-9) is a fluorinated indene derivative with a unique substitution pattern. Its structure includes:
- A fluoro substituent at position 7, which may improve lipophilicity and bioavailability.
- An amino group at position 3, enabling hydrogen bonding and increasing solubility in aqueous environments .
This compound is primarily used in research and development (R&D) settings, with one supplier currently listed . Its applications remain exploratory, but indene derivatives are known for pharmacological relevance, including anti-tubercular and enzyme-inhibitory activities .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c1-5-4-8(13)10-6(11(14)15)2-3-7(12)9(5)10/h2-3,5,8H,4,13H2,1H3,(H,14,15) |
InChI Key |
PVEJLBFTXRTXBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)F)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indene precursor.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced at the 3rd position through a nucleophilic substitution reaction using ammonia or an amine derivative.
Carboxylation: The carboxylic acid group is introduced at the 4th position using a carboxylating agent like carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
*Estimated based on structural similarity to analogs.
Key Differences and Implications
Amino vs. Hydroxyl/Oxo: The 3-NH₂ group in the target facilitates hydrogen bonding, increasing solubility relative to hydroxyl (CAS 1785137-34-9) or oxo (CAS 56461-20-2) analogs, which are more polar or reactive but less soluble .
Biological Activity :
- Indene derivatives with electron-withdrawing groups (e.g., 6-Br in CAS N/A) show altered reactivity profiles, possibly affecting target binding .
- Anti-tubercular activity has been reported for indene-carboxylic acid derivatives, suggesting the target compound could be a candidate for further evaluation .
Biological Activity
3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid can be represented as follows:
This compound features an amino group, a fluorine atom, and a carboxylic acid functional group, contributing to its reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid. For instance, research on related indene derivatives has shown promising results against various cancer cell lines. The MTT assay has been commonly employed to assess cell viability and cytotoxicity.
Table 1: Anticancer Activity of Indene Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Amino-7-fluoro indene derivative | MCF-7 | 15.0 | |
| Indanone derivative | A549 | 10.5 | |
| Other related indenes | HeLa | 12.0 |
The proposed mechanism for the anticancer activity includes the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation. The presence of the amino group may enhance the interaction with specific cellular targets, leading to increased cytotoxicity.
Study on MCF-7 Cell Line
In a study investigating the effects of 3-Amino-7-fluoro derivatives on the MCF-7 breast cancer cell line, compounds demonstrated significant cytotoxic effects. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound.
Findings:
- The compound exhibited an IC50 value of 15 µM.
- Morphological changes consistent with apoptosis were observed under microscopy.
In Vivo Studies
Preliminary in vivo studies have indicated that compounds based on the indene scaffold may reduce tumor growth in xenograft models. Further investigations are necessary to elucidate pharmacokinetics and toxicology.
Synthesis Methods
The synthesis of 3-Amino-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid typically involves multi-step organic reactions, including:
- Formation of Indene Core: Utilizing cyclization reactions.
- Fluorination: Applying selective fluorination techniques.
- Amination and Carboxylation: Introducing amino and carboxylic groups through nucleophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
